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molecular formula C12H14N2Si B8721436 5-Trimethylsilanylethynyl-1H-indazole

5-Trimethylsilanylethynyl-1H-indazole

Cat. No. B8721436
M. Wt: 214.34 g/mol
InChI Key: QCMDQKWSCIJMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524724B2

Procedure details

In an adaption of GP 8a, 5-Iodo-1H-indazole (0.98 g, 4.02 mmol) was reacted with trimethylsilyl acetylene (0.60 mL, 4.22 mmol) at 90° C. for 5 h to give 395 mg (46%) of pure 5-(trimethylsilyl)ethynyl-1H-indazole.
[Compound]
Name
8a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[CH3:11][Si:12]([C:15]#[CH:16])([CH3:14])[CH3:13]>>[CH3:11][Si:12]([C:15]#[C:16][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2)([CH3:14])[CH3:13]

Inputs

Step One
Name
8a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.98 g
Type
reactant
Smiles
IC=1C=C2C=NNC2=CC1
Name
Quantity
0.6 mL
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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